molecular formula C11H13F2N B13525849 2-(2,6-Difluorophenyl)piperidine

2-(2,6-Difluorophenyl)piperidine

Cat. No.: B13525849
M. Wt: 197.22 g/mol
InChI Key: ZJSJQCCQDQMOPZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)piperidine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Difluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. These interactions can lead to the inhibition of cancer cell growth and the induction of cell death through caspase-dependent mechanisms .

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development .

Biological Activity

2-(2,6-Difluorophenyl)piperidine is an organic compound notable for its unique structural characteristics and significant biological activity. Its molecular formula is C₁₂H₁₄F₂N, with a molecular weight of approximately 227.25 g/mol. The presence of fluorine atoms in the 2 and 6 positions of the phenyl ring enhances its lipophilicity and receptor binding affinity, which are critical factors influencing its pharmacological effects.

Research has identified this compound as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme pivotal in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, positioning this compound as a candidate for anticancer therapies. Additionally, its interaction with neurotransmitter receptors suggests further applications in treating neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Properties : Inhibition of CDK2 leads to potential anticancer effects.
  • Neurological Applications : Interaction with neurotransmitter receptors indicates potential use in treating neurological disorders.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights key differences:

Compound NameStructural FeaturesUnique Aspects
4-(2,4-Difluorobenzyl)piperidineContains a difluorobenzyl groupDifferent fluorine substitution pattern
N-(2,6-Difluorobenzyl)piperidineLacks hydrochloride formMay exhibit different pharmacological profiles
4-(Trifluoromethylphenyl)methylpiperidineContains trifluoromethyl insteadPotentially different biological activity

The distinct arrangement of fluorine atoms in this compound significantly affects its electronic properties and biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibits CDK2 activity in vitro, leading to reduced proliferation of cancer cell lines.
  • Neurotransmitter Interaction : Another research highlighted its affinity for serotonin receptors, suggesting potential applications in mood disorders.
  • Pharmacokinetic Properties : Research into its pharmacokinetics indicates favorable absorption and distribution characteristics due to its lipophilic nature.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,6-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-8-4-3-5-9(13)11(8)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

ZJSJQCCQDQMOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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